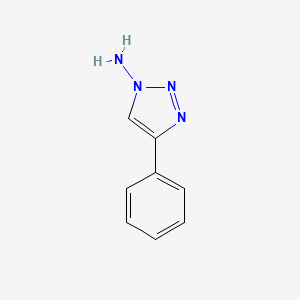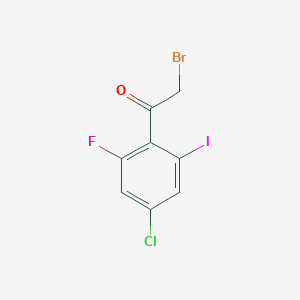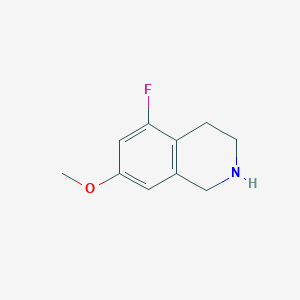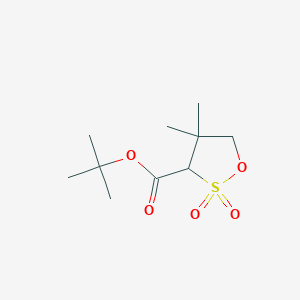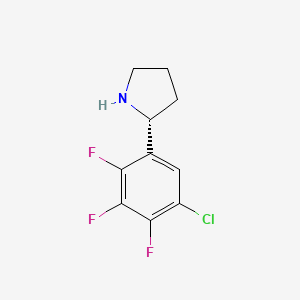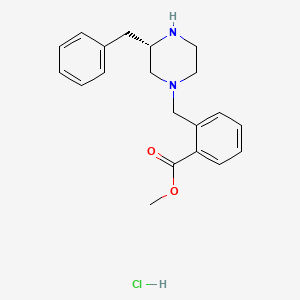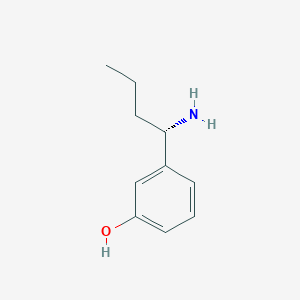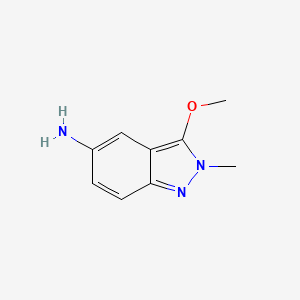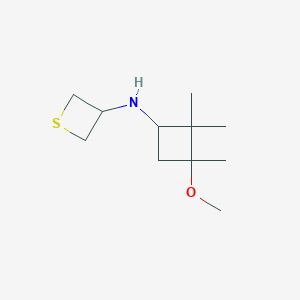
tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, a methylsulfonylphenyl group, and a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-(methylsulfonyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. The tert-butyl group is then introduced through a subsequent reaction with tert-butyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The dihydropyridine ring is a common motif in many drugs, particularly calcium channel blockers used in the treatment of hypertension.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity similar to other dihydropyridine-based drugs, making it a candidate for further drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine ring is known to bind to these channels, modulating their activity and leading to various physiological effects. This interaction is crucial for its potential use as a pharmacological agent .
相似化合物的比较
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nicardipine: A dihydropyridine derivative with vasodilatory properties.
Uniqueness
tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the methylsulfonylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
属性
分子式 |
C17H23NO4S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-methylsulfonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4S/c1-17(2,3)22-16(19)18-11-9-14(10-12-18)13-5-7-15(8-6-13)23(4,20)21/h5-9H,10-12H2,1-4H3 |
InChI 键 |
AZRVNIOUKWCICX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
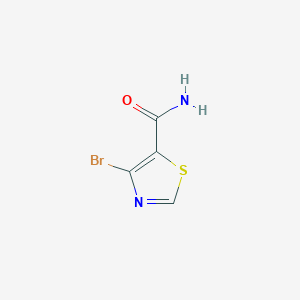
![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)
